Cas no 433-66-9 (1-Propene,1,1,2,3,3-pentafluoro-)

1-Propene,1,1,2,3,3-pentafluoro- (CAS 13821-11-5) is a fluorinated olefin with the molecular formula C3HF5. This compound is characterized by its high degree of fluorination, which imparts chemical inertness, thermal stability, and low surface energy. Its unique structure makes it suitable for applications in specialty polymers, coatings, and advanced materials where resistance to harsh environments is critical. The presence of multiple fluorine atoms enhances its hydrophobicity and oleophobicity, making it valuable in surface modification and anti-fouling applications. Additionally, its reactivity as an unsaturated fluorocarbon allows for further functionalization in synthetic chemistry. The compound is typically handled under controlled conditions due to its potential volatility.
1-Propene,1,1,2,3,3-pentafluoro- structure
433-66-9 structure
Product Name:1-Propene,1,1,2,3,3-pentafluoro-
CAS No:433-66-9
MF:C3HF5
MW:132.032058477402
MDL:MFCD07777211
CID:324879
PubChem ID:594043
Update Time:2025-06-09

1-Propene,1,1,2,3,3-pentafluoro- Chemical and Physical Properties

Names and Identifiers

    • 1-Propene,1,1,2,3,3-pentafluoro-
    • 1,1,2,3,3-PENTAFLUOROPROPENE
    • 1,1,2,3,3-pentafluoro-1-propene
    • 1,1,2,3,3-pentafluoro-propene
    • 1,1,2,3,3-Pentafluor-propen
    • 3H-pentafluoropropene
    • 3H-Perfluoroprop-1-ene
    • 3-Hydropentafluoropropene
    • HFC-1225YC
    • pentafloropropylene
    • pentafluoropropene
    • 433-66-9
    • 1,1,2,3,3-pentafluoroprop-1-ene
    • FT-0690756
    • AKOS006345975
    • SCHEMBL32910
    • 1,1,2,3,3-pentakis(fluoranyl)prop-1-ene
    • MFCD07777211
    • NDMMKOCNFSTXRU-UHFFFAOYSA-N
    • A826258
    • MDL: MFCD07777211
    • Inchi: 1S/C3HF5/c4-1(2(5)6)3(7)8/h2H
    • InChI Key: NDMMKOCNFSTXRU-UHFFFAOYSA-N
    • SMILES: FC(/C(=C(\F)/F)/F)F

Computed Properties

  • Exact Mass: 132.00000
  • Monoisotopic Mass: 131.99984084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.335
  • Melting Point: -101°C
  • Boiling Point: 1-2°C
  • Flash Point: °C
  • PSA: 0.00000
  • LogP: 2.32910

1-Propene,1,1,2,3,3-pentafluoro- Security Information

  • Hazard Statement: Flammable
  • Hazardous Material transportation number:UN 3161
  • Hazard Category Code: 11
  • Safety Instruction: 3/7-9-16-33
  • Hazardous Material Identification: F
  • Risk Phrases:R11

1-Propene,1,1,2,3,3-pentafluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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1,1,2,3,3-Pentafluoropropene, 97%; .
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